Lupinifolin

Antibacterial activity Streptococcus mutans Minimum inhibitory concentration

Lupinifolin is the most potent anti-S. mutans flavonoid from Albizia myriophylla (MIC 0.25–2 μg/mL vs. clinical isolates), exceeding co-isolated flavonoids by orders of magnitude. Source-dependent yield variation (0.04–93.85 mg/g across Thai regions) makes species-level procurement unreliable without lupinifolin-specific quantification. Its 2,2-dimethylpyrano ring + 8-prenyl group confer unique Gram-positive membrane disruption, not replicated by non-prenylated analogues. Validated in MRSA synergy (FIC <0.625 with streptomycin), vancomycin potentiation against MDR enterococci, and in vivo chemoprevention. Optimized NLC formulation (99.3% EE, PDI 0.24) addresses aqueous solubility of 0.009–0.619 mg/L.

Molecular Formula C25H26O5
Molecular Weight 406.5 g/mol
Cat. No. B1251927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLupinifolin
Synonymslupinifolin
Molecular FormulaC25H26O5
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCC(=CCC1=C2C(=C(C3=C1OC(CC3=O)C4=CC=C(C=C4)O)O)C=CC(O2)(C)C)C
InChIInChI=1S/C25H26O5/c1-14(2)5-10-18-23-17(11-12-25(3,4)30-23)22(28)21-19(27)13-20(29-24(18)21)15-6-8-16(26)9-7-15/h5-9,11-12,20,26,28H,10,13H2,1-4H3/t20-/m0/s1
InChIKeyPDTJZCUQXSFLDW-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lupinifolin: A Prenylated Flavanone with Gram-Positive Selective Antibacterial Activity and Defined Structure-Activity Profile


Lupinifolin (CAS 55890-27-2) is a prenylated flavanone belonging to the flavonoid class of natural products . It is characterized by a 2,2-dimethylpyrano ring fused to the A-ring and a prenyl (3-methylbut-2-enyl) substituent at the C-8 position, with a molecular formula of C₂₅H₂₆O₅ and molecular weight of 406.5 g/mol . The compound has been isolated from multiple medicinal plants in the Fabaceae family, including Albizia myriophylla, Derris reticulata, Eriosema chinense, and Erythrina fusca . Lupinifolin exhibits selective antibacterial activity against Gram-positive bacteria, with minimal to no activity against Gram-negative organisms [1]. Its calculated water solubility is exceptionally low (0.009–0.619 mg/L at 25 °C), presenting formulation challenges that have been addressed through lipid-based nanocarrier development .

Why Lupinifolin Cannot Be Substituted by Generic Prenylated Flavonoids or Common Flavones in Antibacterial Applications


Lupinifolin cannot be simply substituted by structurally related prenylated flavonoids or common flavones due to three critical differentiators that directly impact scientific and industrial utility. First, the antibacterial potency of lupinifolin against specific Gram-positive pathogens (e.g., Streptococcus mutans MIC 0.25–2 μg/mL) exceeds that of co-isolated flavonoids by orders of magnitude; in the same assay system, 8-methoxy-7,3′,4′-trihydroxyflavone and 7,8,3′,4′-tetrahydroxyflavone exhibited MIC values ranging from 1–256 μg/mL, while lupinifolin was the most potent at 1 μg/mL [1]. Second, natural source variability introduces profound quantitative differences in lupinifolin yield—ethanol extracts from Albizia myriophylla wood from central versus southern Thailand contained 93.85 mg/g versus 0.04 mg/g lupinifolin, respectively [2]—meaning that procurement based solely on plant species or extract identity is unreliable without lupinifolin-specific quantification. Third, the compound possesses a unique combination of structural features—the 2,2-dimethylpyrano ring plus the 8-prenyl group—that dictate its membrane-disrupting mechanism and Gram-positive selectivity, a profile not replicated by non-prenylated flavanones or differently substituted analogs . These factors necessitate compound-specific selection criteria rather than class-level substitution.

Quantitative Differential Evidence for Lupinifolin: MIC, Content Variability, SAR, and Bioavailability Enhancement Data


Head-to-Head Antibacterial Potency Comparison of Lupinifolin Against S. mutans Versus Co-Isolated Flavonoids and Triterpenoids

In a direct head-to-head comparison within the same isolation and assay study, lupinifolin exhibited the most potent antibacterial activity against Streptococcus mutans ATCC 25175 among eight compounds isolated from Albizia myriophylla wood. Lupinifolin achieved an MIC of 1 μg/mL and MBC of 2 μg/mL, whereas co-isolated flavonoids 8-methoxy-7,3′,4′-trihydroxyflavone and 7,8,3′,4′-tetrahydroxyflavone, as well as triterpenoid lupeol and four sterols (β-sitosterone, stigmasta-5,22-dien-3-one, β-sitosterol, stigmasterol), exhibited MIC values ranging from 1–256 μg/mL and MBC values ranging from 2–256 μg/mL [1]. Against ten clinical isolates of S. mutans, lupinifolin maintained strong activity with MIC ranging from 0.25–2 μg/mL and MBC ranging from 0.5–8 μg/mL [1]. In a subsequent study, lupinifolin demonstrated an MIC of 0.98 μg/mL against S. mutans, while its dihydroxy derivative (compound 4) required an MIC of 62.5 μg/mL—a 63.8-fold lower potency [2].

Antibacterial activity Streptococcus mutans Minimum inhibitory concentration

Geographic and Source-Dependent Lupinifolin Content Variability in Albizia myriophylla: Quantified HPLC Data for Procurement Quality Assessment

High-performance liquid chromatography (HPLC) quantification of lupinifolin content in ethanol extracts from Albizia myriophylla wood revealed dramatic geographic variability. Extracts from plant material originating from central Thailand contained 93.85 mg/g (9.39% w/w) lupinifolin, whereas extracts from material collected in southern Thailand contained only 0.04 mg/g (0.004% w/w) [1]. This represents a 2,346-fold difference in lupinifolin content between collections of the same plant species. In a separate microwave-assisted extraction optimization study, the extract produced under optimal conditions (solvent-to-solid ratio 23:1, 800 W, 70 s) contained 16.27 ± 0.43% lupinifolin [2].

Natural product quantification HPLC analysis Geographic variability

Total Synthesis and Comparative Antibacterial Evaluation of Lupinifolin and Its Natural Analogues: Eriosemaone A as a Superior Membrane-Targeting Alternative

A 2024 total synthesis study produced lupinifolin (1) alongside five natural analogues—mundulin (2), minimiorin (3), khonklonginol H (4), flemichin D (5), and eriosemaone A (27)—and evaluated all six compounds for in vitro antimicrobial activity against clinically relevant human pathogens . Eriosemaone A (27) was the most potent against Gram-positive bacteria, with MIC values in the range of 0.25–0.5 μg/mL . While the study did not report explicit MIC values for lupinifolin, the SAR findings indicate that lupinifolin is not the most potent antibacterial agent within this structural class when tested under identical conditions . Mechanistic studies revealed that eriosemaone A binds to phosphatidylglycerol and cardiolipin in bacterial inner membranes, causing membrane disruption and bacterial death .

Total synthesis Structure-activity relationship Antibacterial screening

Lipid-Based Nanocarrier Formulation of Lupinifolin: Comparative Physicochemical Characterization of SLN, NLC, and Nanoemulsion Systems

To address lupinifolin's poor aqueous solubility (calculated 0.009–0.619 mg/L at 25 °C) and predicted low oral bioavailability , a comparative formulation study evaluated three lipid-based nanocarrier systems: lupinifolin-loaded solid lipid nanoparticles (SLN), nanostructured lipid carriers (NLC), and nanoemulsions . Among these, lupinifolin-loaded NLC demonstrated superior performance characteristics: particle size of 151.5 ± 0.1 nm, polydispersity index of 0.24 (monodisperse), zeta potential of −41.2 ± 0.7 mV, encapsulation efficiency of 99.3%, and loading capacity of 5.0% . In everted intestinal sac permeability studies, NLC significantly increased lupinifolin absorption compared to the native (unformulated) compound . Release in gastrointestinal conditions was low (3.7%), indicating stability during transit .

Drug delivery Lipid nanocarriers Bioavailability enhancement

Mechanism of Action Evidence: Membrane Disruption by Lupinifolin in Staphylococcus aureus Confirmed by TEM

Transmission electron microscopy (TEM) analysis of Staphylococcus aureus treated with lupinifolin at its MIC (8 μg/mL) overnight revealed clear morphological evidence of membrane disruption . Lupinifolin treatment significantly decreased bacterial numbers compared to untreated controls and caused rupture of both the bacterial cell membrane and cell wall . The study also confirmed the compound's Gram-positive selectivity: lupinifolin exhibited antimicrobial activity against S. aureus with MIC 8 μg/mL and MBC 16 μg/mL , while previous reports indicate no activity against Gram-negative bacteria [1]. The proposed mechanism involves alteration of bacterial membrane structure and function, similar to other membrane-active plant flavonoids .

Mechanism of action Bacterial membrane disruption TEM imaging

In Vivo Cancer Chemopreventive Activity of Lupinifolin: Mouse Skin Tumor Promotion Inhibition Compared to Amorilin

In a primary screening of ten flavanones from Rutaceae and Leguminosae, all compounds inhibited Epstein-Barr virus (EBV) early antigen activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells without cytotoxicity [1]. Among these, amorilin (3), which possesses three prenyl side-chains, showed the most potent inhibitory activity [1]. Lupinifolin (5) exhibited a marked inhibitory effect on mouse skin tumor promotion in an in vivo two-stage carcinogenesis test [1]. The study concluded that some of these prenylated flavanones might be valuable as potential cancer chemopreventive agents (anti-tumor promoters) [1].

Cancer chemoprevention In vivo carcinogenesis EBV activation inhibition

Targeted Research and Development Application Scenarios for Lupinifolin Based on Quantitative Evidence


Anticariogenic Drug Discovery and Oral Healthcare Product Development Targeting Streptococcus mutans

Lupinifolin is optimally positioned for anticariogenic research programs focused on Streptococcus mutans inhibition. Direct head-to-head data from Albizia myriophylla wood isolates demonstrates that lupinifolin is the most potent anti-S. mutans compound among the eight co-occurring natural products, with MIC values of 0.25–2 μg/mL against clinical isolates . A microwave-assisted extraction process has been optimized specifically for lupinifolin recovery (23:1 solvent-to-solid ratio, 800 W, 70 s), yielding extract containing 16.27% lupinifolin . Furthermore, a toothtablet formulation incorporating Albizia myriophylla stem extract has been developed and optimized, containing 35.64 mg lupinifolin per 650 mg tablet, with demonstrated safety on human gingival fibroblasts (IC50 102.70 μg/mL for extract; 76.75 μg/mL for pure lupinifolin) .

Biofilm Inhibition Research and Antibiotic Adjuvant Development for MRSA and Enterococcal Infections

Lupinifolin demonstrates utility as a biofilm inhibitor and antibiotic activity enhancer against multidrug-resistant Gram-positive pathogens. Against MRSA, lupinifolin at sub-MIC (8 μg/mL) combined with tetracycline (8–16 μg/mL), streptomycin (16–64 μg/mL), or clindamycin (4–16 μg/mL) significantly inhibited biofilm formation . The combination with streptomycin exhibited synergistic antibacterial activity (FIC index <0.625), confirmed by time-kill assays . Against multidrug-resistant enterococcal clinical isolates, lupinifolin MIC values ranged from 0.5–2.0 μg/mL . Sub-MIC lupinifolin (1–2 μg/mL) significantly enhanced the antibiofilm activity of vancomycin at 6- and 36-hour incubation (P<0.05) [5]. The membrane-disrupting mechanism confirmed by TEM suggests lupinifolin may potentiate antibiotics by increasing membrane permeability.

Lipid Nanocarrier Formulation Studies Requiring Poorly Water-Soluble Natural Product Model Compounds

Lupinifolin serves as an ideal model compound for lipid-based nanocarrier development studies due to its extremely low aqueous solubility (calculated 0.009–0.619 mg/L at 25 °C) and well-characterized physicochemical properties (XlogP 5.60, TPSA 76.00 Ų) . A comparative formulation study has established that nanostructured lipid carriers (NLC) provide optimal encapsulation (99.3%) and loading capacity (5.0%) with monodisperse particle distribution (PDI 0.24) . The NLC formulation significantly enhanced intestinal permeability compared to native lupinifolin in everted intestinal sac assays . This established formulation platform provides a foundation for further in vivo pharmacokinetic and efficacy studies of lupinifolin and structurally related prenylated flavonoids.

In Vivo Cancer Chemoprevention Studies and Structure-Activity Relationship Analysis of Prenylated Flavanones

Lupinifolin is validated for in vivo cancer chemoprevention research, having demonstrated marked inhibitory effects on mouse skin tumor promotion in a two-stage carcinogenesis model . The compound showed inhibitory activity against TPA-induced EBV early antigen activation without cytotoxicity . The structure-activity relationship context is provided by a 2024 total synthesis study that produced lupinifolin alongside five natural analogues (mundulin, minimiorin, khonklonginol H, flemichin D, eriosemaone A) for comparative antibacterial evaluation . Researchers investigating the role of prenylation patterns and pyrano-ring substitution in flavonoid bioactivity will find lupinifolin a valuable reference compound with both in vitro and in vivo pharmacological characterization.

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